molecular formula C10H6O8 B166702 Pyromellitic acid CAS No. 89-05-4

Pyromellitic acid

Cat. No. B166702
CAS RN: 89-05-4
M. Wt: 254.15 g/mol
InChI Key: CYIDZMCFTVVTJO-UHFFFAOYSA-N
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Description

Pyromellitic Acid, also known as 1,2,4,5-benzenetetracarboxylic acid, is a small molecule that belongs to the class of organic compounds known as tetracarboxylic acids and derivatives . These are carboxylic acids containing exactly four carboxyl groups . It is used as a curing agent, as an intermediate for powder coating, and a cross-linking agent for alkyd resin . It is also involved in the synthesis of polyimide and pyromellitic octyl .


Synthesis Analysis

Pyromellitic acid can be synthesized from commercially available pyromellitic dianhydride . The reaction involves heating the dianhydride with deionized water to reflux for 4 hours . After cooling the reaction to room temperature, the product is filtered, decolorized, and purified using deionized water and activated carbon .


Molecular Structure Analysis

The molecular formula of Pyromellitic Acid is C10H6O8 . It has a molecular weight of 254.15 . The structure of Pyromellitic Acid was characterized by spectroscopic analyses including Fourier transform infrared (FT-IR), proton nuclear magnetic resonance (1H-NMR), carbon nuclear magnetic resonance (13C-NMR), and ultraviolet–visible spectroscopy (UV–Vis) .


Chemical Reactions Analysis

Pyromellitic acid can form complexes with magnesium and calcium ions . It can also undergo oxidative degradation through the application of electro-Fenton technology, leading to its total mineralization .


Physical And Chemical Properties Analysis

Pyromellitic Acid is a white crystal powder . It has a specific gravity of 1.79 . It is slightly soluble in water, easily soluble in ethanol, and slightly soluble in ether .

Scientific Research Applications

Coordination Polymers

Pyromellitic acid has been used in the synthesis of coordination polymers. For instance, it has been combined with piperazine to create two new coordination polymers, which exhibit notable photoluminescence and have potential applications in luminescent materials (Ganesan & Natarajan, 2004).

Electrolyte Membranes in Batteries

A lithium poly(pyromellitic acid borate) gel electrolyte membrane was synthesized for use in lithium-ion batteries. This membrane demonstrated high lithium ionic conductivity and good cyclability, making it a suitable material for battery applications (Xu et al., 2014).

Proton Dosimetry

Pyromellitic acid has been used in liquid fluorescence dosimeters for proton dosimetry. It has shown a linear correlation between fluorescence intensity and delivered energy dose, making it an effective detector for proton radiation (Nadrowitz et al., 2012).

Molecular Structure Analysis

The crystal and molecular structure of pyromellitic acid dihydrate has been thoroughly studied, providing valuable insights into its chemical properties and potential applications (Takusagawa, Hirotsu, & Shimada, 1971).

Polymerization Processes

Pyromellitic acid has been utilized in reverse atom transfer radical polymerization of methyl methacrylate, showing its effectiveness in creating well-defined polymers (Wang, Zhu, Cheng, & Zhu, 2003).

Chemical Reactions with Chlorine and Aluminium Sulphate

The reactivity of pyromellitic acid with chlorine and aluminum sulfate was investigated to understand its potential in water treatment processes (Khelili & Achour, 2015).

Photochromic and Electrochromic Devices

Pyromellitic acid is used in creating organic salts with photochromic properties, showing promise in developing dual-mode photochromic and intrinsically electrochromic devices (Abdinejad et al., 2020).

Sustainable Production

Pyromellitic acid has been synthesized sustainably from lignocellulose-derived materials, demonstrating an eco-friendly approach to producing this valuable compound (Hu et al., 2017).

Safety And Hazards

Pyromellitic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment should be worn when handling it .

Future Directions

The global Pyromellitic Acid market is expected to grow in the future . It is mainly used for research and development purposes and is not advised for medicinal, household, or other uses .

properties

IUPAC Name

benzene-1,2,4,5-tetracarboxylic acid
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InChI

InChI=1S/C10H6O8/c11-7(12)3-1-4(8(13)14)6(10(17)18)2-5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16)(H,17,18)
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InChI Key

CYIDZMCFTVVTJO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C(=O)O)C(=O)O)C(=O)O
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Molecular Formula

C10H6O8
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Related CAS

148-04-9 (tetra-hydrochloride salt)
Record name Pyromellitic acid
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DSSTOX Substance ID

DTXSID8044466
Record name Pyromellitic acid
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Molecular Weight

254.15 g/mol
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Physical Description

Powder; [Alfa Aesar MSDS]
Record name Pyromellitic acid
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Product Name

Pyromellitic acid

CAS RN

89-05-4
Record name Pyromellitic acid
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Record name Benzene-1,2,4,5-tetracarboxylic acid
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Synthesis routes and methods I

Procedure details

For example, when the photocarbonylation reaction is effected by dissolving 4-chlorophthalic acid in an aqueous solution of sodium hydroxide (4-6N) and blowing carbon monoxide into the solution at a temperature of 60°-80° C. under a pressure of 1-10 atm, the reaction product consists mainly of the desired trimellitic acid, and by-product is scarcely formed except a small amount of formic acid. The reaction for obtaining pyromellitic acid from 5-chlorotrimellitic acid proceeds similarly as above.
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Synthesis routes and methods II

Procedure details

To 20 ml of hexamethylphosphoramide solution of 0.654 g (3.00 mmol) of pyromellitic acid dianhydride (the solution became green) was added dropwise 15 ml of hexamethylphosphoramide solution of 1.8 g (6.00 mmol) of the monoester synthesized in the above step with stirring at 0° C. in a nitrogen gas atmosphere (the solution became light ashy) and then the mixture was allowed to stand for more than 3 days at room temperature to provide a colorless solution. A small amount of the solution thus formed was poured in water to form white precipitates. By 1HNMR and IR spectra of the white solid obtained, it was confirmed that the desired half ester formed.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,120
Citations
M Du, ZH Zhang, XJ Zhao - Crystal growth & design, 2005 - ACS Publications
… from water at high temperature appear to have caused hydrolysis of 4-bpo and formation of hydrazine, 31,34 leading ultimately to formation of the known dihydrazide of pyromellitic acid …
Number of citations: 113 pubs.acs.org
F Takusagawa, K Hirotsu, A Shimada - Bulletin of the chemical society …, 1971 - journal.csj.jp
The crystal structure of pyromellitic acid dihydrate has been determined by the method of X-ray diffraction. The crystal is triclinic in the P\bar1 space group, with Z=1 and cell dimensions …
Number of citations: 67 www.journal.csj.jp
TA Fernandes, CIM Santos, V André, J Kłak… - Inorganic …, 2016 - ACS Publications
… )} 2 (μ 4 -pma)] n ·4nH 2 O (1), [{Cu 2 (μ 2 -Hedea) 2 } 2 (μ 4 -pma)] n ·4nH 2 O (2), and [{Cu(bea)(Hbea)} 4 (μ 4 -pma)] n ·2nH 2 O (3)—which were assembled from rigid pyromellitic acid …
Number of citations: 88 pubs.acs.org
YY Karabach, AM Kirillov, M Haukka… - Journal of inorganic …, 2008 - Elsevier
… ] procedure for 1, but adding lithium hydroxide instead of sodium hydroxide as a pH regulator to an aqueous mixture composed of copper(II) nitrate, triethanolamine and pyromellitic acid…
Number of citations: 114 www.sciencedirect.com
DT Longone - The Journal of Organic Chemistry, 1963 - ACS Publications
… The commercial availability of pyromellitic acid (1,2,4,5-… We have utilized derivatives of pyromellitic acid as precursors of 1,2,4,5-tetramethyl… early attempt to reduce pyromellitic acid, …
Number of citations: 14 pubs.acs.org
TA Fernandes, MV Kirillova, V André, AM Kirillov - Dalton Transactions, 2018 - pubs.rsc.org
… O (242 mg, 1 mmol), an aqueous solution of N-methyldiethanolamine (H 2 mdea; 1 mL, 1 mmol) was added dropwise under constant stirring, followed by an addition of pyromellitic acid (…
Number of citations: 9 pubs.rsc.org
S Vairam, T Premkumar… - Journal of thermal …, 2010 - akjournals.com
Hydrazine forms two different types of complexes with divalent metal ions and pyromellitic acid (H 4 pml) in aqueous medium: (i) hydrazinium complexes of formulae, (N 2 H 5 ) 2 M(pml)…
Number of citations: 21 akjournals.com
L Rajput, N Jana, K Biradha - Crystal growth & design, 2010 - ACS Publications
… -dimer has been disrupted by a hydroxyl of phenol, while in the case of pyromellitic acid it induces the acid dimer to form an unprecedented square grid structure of the pyromellitic acid. …
Number of citations: 28 pubs.acs.org
MA Nikolić, JA Stanković… - Journal of Coordination …, 2018 - Taylor & Francis
… solution of pyromellitic acid to … pyromellitic acid (50.5 mg, 0.197 mmol) was adjusted to 5.5 by the dropwise addition of aqueous solution of 0.1 M NaOH. The solution of pyromellitic acid …
Number of citations: 8 www.tandfonline.com
DK Dang, C Sundaram, YLT Ngo, WM Choi… - Dyes and …, 2019 - Elsevier
Highly fluorescent N-doped carbon dots (NCDs) were fabricated using pyromellitic acid (PA) and ethylene diamine (EDA) as novel precursors. The NCDs exhibited excellent fluorescent …
Number of citations: 53 www.sciencedirect.com

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